molecular formula C10H21NO3 B13471118 Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate

Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate

Cat. No.: B13471118
M. Wt: 203.28 g/mol
InChI Key: OXVUGSGNURZEOU-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate is a chemical compound known for its utility in various chemical and biological applications. It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom. This compound is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state carbamates, while reduction yields the parent amine .

Scientific Research Applications

Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-donating effect of the tert-butyl group, which makes the carbamate less susceptible to hydrolysis. The compound can be removed under acidic conditions, making it useful as a protecting group in organic synthesis .

Comparison with Similar Compounds

Biological Activity

Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate is a chemical compound belonging to the carbamate class, which has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H21_{21}NO3_3
  • Molecular Weight : 203.28 g/mol
  • CAS Number : 1354227-38-5
  • Density : 0.995 g/cm³ (Predicted)
  • Boiling Point : 303.1 °C (Predicted)
  • pKa : 12.41 (Predicted)

These properties indicate that the compound is relatively stable and soluble in organic solvents, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It functions as a modulator , potentially inhibiting or enhancing enzymatic activity depending on the target.

Key Mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways crucial for cellular functions.

Biological Activity and Therapeutic Potential

Research has indicated several potential therapeutic applications for this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 breast cancer cells.
    Cell LineIC50_{50} (µM)
    MCF-75.85
    A5493.0
    HCT1166.48
    These values indicate that the compound's potency is comparable to established chemotherapeutics like doxorubicin and 5-Fluorouracil .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation through modulation of pro-inflammatory cytokines such as TNF-alpha.
  • Neuroprotective Properties : Some studies have indicated potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease or other neurodegenerative disorders.

Case Studies

A recent study evaluated the effects of various carbamate derivatives on cancer cell lines, including those treated with this compound. The findings highlighted significant inhibition of cell growth across multiple lines, with detailed analysis showing:

  • Enhanced apoptosis rates in treated cells.
  • Alterations in cell cycle progression indicative of G0/G1 phase arrest.

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-2-hydroxypentan-3-yl]carbamate

InChI

InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8-/m0/s1

InChI Key

OXVUGSGNURZEOU-YUMQZZPRSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C(C)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.